1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one chemical properties
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Introduction: A Sterically Hindered Phenolic Ketone of Significance
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one, also known as 3',5'-Di-tert-butyl-2'-hydroxyacetophenone, is a substituted aromatic ketone that holds considerable interest for researchers in synthetic chemistry and drug discovery. Its structure is characterized by a hydroxyacetophenone core flanked by two bulky tert-butyl groups. This steric hindrance, combined with the electronic effects of the hydroxyl and acetyl functional groups, imparts unique chemical properties and reactivity to the molecule. These features make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and specialized ligands. The intramolecular hydrogen bond between the phenolic hydroxyl group and the acetyl carbonyl is a defining characteristic, influencing its physical properties, spectral signature, and chemical behavior.
This guide provides a comprehensive technical overview of its chemical properties, synthesis, and characterization, designed for professionals engaged in chemical research and development.
Molecular Synthesis: Strategic Pathways
The synthesis of 1-[3,5-di(tert-butyl)-2-hydroxyphenyl]ethan-1-one can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two prominent methods are the Fries rearrangement of a phenolic ester and the Grignard reaction on a substituted benzonitrile.
Method 1: The Fries Rearrangement
The Fries rearrangement is a classic and powerful method for converting phenolic esters into hydroxyaryl ketones.[1] The reaction involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[1][2] For the synthesis of the title compound, the logical precursor would be 2,4-di-tert-butylphenyl acetate.
Causality and Mechanistic Insight: The reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester.[1][3] This coordination weakens the ester linkage, facilitating the formation of an acylium ion intermediate. The acylium ion then acts as an electrophile, attacking the activated aromatic ring. The regioselectivity (ortho vs. para migration) is highly dependent on reaction conditions; lower temperatures generally favor the formation of the para-isomer, while higher temperatures tend to yield the ortho-product, which is desired in this case. The ortho-product is often stabilized by chelation with the Lewis acid catalyst.
Caption: High-level workflow for synthesis via Fries Rearrangement.
Experimental Protocol: Fries Rearrangement
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
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Addition of Reactant: Cool the mixture in an ice bath. Slowly add 2,4-di-tert-butylphenyl acetate (1.0 equivalent) to the stirred suspension.
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Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 120-160°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-[3,5-di(tert-butyl)-2-hydroxyphenyl]ethan-1-one.
Method 2: Grignard Reaction on a Benzonitrile
An alternative route involves the reaction of a Grignard reagent, such as methylmagnesium iodide (CH₃MgI), with 3,5-di-tert-butyl-2-hydroxybenzonitrile.[4][5]
Causality and Mechanistic Insight: This method leverages the nucleophilicity of the Grignard reagent. The methyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. A key consideration is the acidic proton of the phenolic hydroxyl group, which will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the phenol and the second to react with the nitrile.
Experimental Protocol: Grignard Synthesis
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Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place 3,5-di-tert-butyl-2-hydroxybenzonitrile (1.0 equivalent) in anhydrous diethyl ether.
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Grignard Addition: Cool the solution to 0°C in an ice bath. Add methylmagnesium iodide (CH₃MgI, 2.2 equivalents, solution in ether) dropwise while maintaining the temperature.
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Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Workup: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified via column chromatography or recrystallization.[6]
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. A combination of physical measurements and spectroscopic techniques provides a comprehensive profile.
Physical and Chemical Properties
The properties of 1-[3,5-di(tert-butyl)-2-hydroxyphenyl]ethan-1-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₂ | PubChem[7] |
| Molecular Weight | 248.36 g/mol | PubChem[7] |
| CAS Number | 37456-29-4 | PubChem[7] |
| Appearance | Solid (form) | Sigma-Aldrich[8] |
| XLogP3 | 5.1 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Rotatable Bond Count | 2 | PubChem[7] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation. The data presented here are based on public databases and predictive models derived from structurally similar compounds.[9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]ETHAN-1-ONE CAS#: 37456-29-4 [m.chemicalbook.com]
- 5. 1-[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]ETHAN-1-ONE | 37456-29-4 [chemicalbook.com]
- 6. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one | C16H24O2 | CID 2775201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | 14035-33-7 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
